molecular formula C18H27NO5 B6594979 (2R,6S)-tert-butyl2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate CAS No. 1581750-88-0

(2R,6S)-tert-butyl2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate

Cat. No. B6594979
CAS RN: 1581750-88-0
M. Wt: 337.4 g/mol
InChI Key: SDTSUOTTWLJMFI-JKSUJKDBSA-N
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Description

(2R,6S)-tert-butyl2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate, also known as Boc-L-2-HMBA-4-OMe, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development.

Scientific Research Applications

Synthetic Approaches and Catalysis

Catalytic non-enzymatic kinetic resolution has become an essential method in asymmetric organic synthesis, with developments in chiral catalysts enhancing the efficiency and selectivity for producing enantiopure compounds. This strategy, including the utilization of compounds similar to "(2R,6S)-tert-butyl2-(benzyloxymethyl)-6-(hydroxymethyl)morpholine-4-carboxylate," demonstrates significant advancements in synthetic chemistry, providing high enantioselectivity and yield for both products and recovered starting materials (Pellissier, 2011).

Environmental Impact and Biodegradation

Synthetic phenolic antioxidants (SPAs), with structures and functionalities akin to the tert-butyl and benzyloxymethyl groups found in the queried compound, are widely utilized in industrial and commercial products. Studies reveal their environmental occurrence, human exposure, and toxicity, highlighting the need for future research on novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Analytical and Pharmacological Relevance

The compound's structural components, similar to those found in morpholine and pyrans derivatives, play a significant role in pharmacology. Morpholine derivatives exhibit a broad spectrum of pharmacological activities due to their unique heterocyclic structure, making them a focal point for the development of novel therapeutic agents. Pyrans and their analogues are highlighted for their diverse applications, underscoring the potential for compounds like "this compound" in drug design and synthesis (Asif & Imran, 2019).

Antioxidant Activity

The investigation of antioxidants and their mechanisms is crucial for understanding the chemical behavior and potential health benefits of compounds with antioxidant properties. Analytical methods for determining antioxidant activity provide insights into the efficacy and reaction mechanisms of antioxidants, including those structurally related to the queried compound. This knowledge is vital for applying these compounds in food engineering, medicine, and pharmacy to combat oxidative stress-related conditions (Munteanu & Apetrei, 2021).

properties

IUPAC Name

tert-butyl (2S,6R)-2-(hydroxymethyl)-6-(phenylmethoxymethyl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-18(2,3)24-17(21)19-9-15(11-20)23-16(10-19)13-22-12-14-7-5-4-6-8-14/h4-8,15-16,20H,9-13H2,1-3H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTSUOTTWLJMFI-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC(C1)COCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](O[C@H](C1)COCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601119107
Record name 1,1-Dimethylethyl (2S,6R)-2-(hydroxymethyl)-6-[(phenylmethoxy)methyl]-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1581750-88-0
Record name 1,1-Dimethylethyl (2S,6R)-2-(hydroxymethyl)-6-[(phenylmethoxy)methyl]-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1581750-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S,6R)-2-(hydroxymethyl)-6-[(phenylmethoxy)methyl]-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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